molecular formula C14H26N4O5 B12532600 L-Valyl-L-valylglycylglycine CAS No. 868383-36-2

L-Valyl-L-valylglycylglycine

Cat. No.: B12532600
CAS No.: 868383-36-2
M. Wt: 330.38 g/mol
InChI Key: YKPOYCUKOFWLHL-RYUDHWBXSA-N
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Description

L-Valyl-L-valylglycylglycine (Val-Val-Gly-Gly) is a synthetic tetrapeptide composed of two L-valine residues followed by two glycine residues. Its molecular structure features hydrophobic valine side chains and flexible glycine moieties, making it a subject of interest in peptide stability and conformational studies. The compound’s IUPAC name is 2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetic acid, and its ChemSpider ID is 21835-35-8 .

Properties

CAS No.

868383-36-2

Molecular Formula

C14H26N4O5

Molecular Weight

330.38 g/mol

IUPAC Name

2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H26N4O5/c1-7(2)11(15)13(22)18-12(8(3)4)14(23)17-5-9(19)16-6-10(20)21/h7-8,11-12H,5-6,15H2,1-4H3,(H,16,19)(H,17,23)(H,18,22)(H,20,21)/t11-,12-/m0/s1

InChI Key

YKPOYCUKOFWLHL-RYUDHWBXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Valyl-L-valylglycylglycine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, protected at its amino group, is added.

    Repeat: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses enzymes like L-amino acid ligases to catalyze the formation of peptide bonds between amino acids. This method can be more environmentally friendly and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-valylglycylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.

    Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Substitution reactions involving the amino or carboxyl groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the specific substitution reaction desired.

Major Products Formed

    Hydrolysis: L-valine and glycine.

    Oxidation: Oxidized forms of the amino acids.

    Reduction: Reduced forms of the peptide if disulfide bonds are present.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Valyl-L-valylglycylglycine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of biodegradable materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Valyl-L-valylglycylglycine depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The peptide can also serve as a substrate for proteolytic enzymes, leading to the release of its constituent amino acids, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

The following analysis compares L-Valyl-L-valylglycylglycine with structurally related peptides, focusing on sequence, molecular features, and inferred properties.

Structural and Functional Differences

Valylglycylglycine (Val-Gly-Gly)
  • Sequence : Val-Gly-Gly (tripeptide).
  • Key Features : Contains one valine and two glycines. The shorter chain reduces hydrophobicity compared to Val-Val-Gly-Gly, while retaining glycine-derived flexibility.
  • Inferred Properties : Likely more water-soluble than Val-Val-Gly-Gly due to fewer hydrophobic valine residues .
L-Glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycylglycine
  • Sequence : Gln-Val-Thr-Asn-Val-Gly-Gly (heptapeptide).
  • Key Features : Incorporates polar residues (glutamine, threonine, asparagine) alongside valine and glycine.
Valyllysine (Val-Lys)
  • Sequence : Val-Lys (dipeptide).
  • Key Features : Lysine introduces a positively charged side chain at physiological pH.
L-Alanyl-L-prolylglycyl-L-valyl
  • Sequence : Ala-Pro-Gly-Val (tetrapeptide).
  • Key Features : Proline induces structural rigidity, while alanine and valine contribute hydrophobicity.
  • Inferred Properties : Reduced flexibility compared to Val-Val-Gly-Gly due to proline’s cyclic structure .

Molecular Data Comparison

Compound Name CAS Number Sequence Molecular Formula (Inferred) Key Functional Attributes
This compound 21835-35-8 Val-Val-Gly-Gly C₁₄H₂₆N₄O₅ Moderate hydrophobicity, flexibility
Valylglycylglycine 21835-35-8 Val-Gly-Gly C₉H₁₇N₃O₅ Higher solubility, glycine flexibility
L-Glutaminyl-L-valyl-...glycylglycine 651292-01-2 Gln-Val-Thr-Asn-Val-Gly-Gly C₃₂H₅₄N₁₀O₁₅ Polar interactions, complex folding
Valyllysine 22677-62-9 Val-Lys C₁₁H₂₃N₃O₃ Charged residue, ionic solubility
L-Alanyl-L-prolylglycyl-L-valyl 89526-97-6 Ala-Pro-Gly-Val C₁₆H₂₈N₄O₅ Structural rigidity, mixed hydrophobicity

Research Implications

  • Hydrophobicity : Val-Val-Gly-Gly’s dual valine residues may favor membrane interactions or protein binding pockets, unlike more polar analogs like Gln-Val-Thr-Asn-Val-Gly-Gly .
  • Flexibility : Glycine-rich sequences (e.g., Val-Gly-Gly, Val-Val-Gly-Gly) are ideal for studying peptide dynamics, whereas proline-containing peptides (e.g., Ala-Pro-Gly-Val) restrict conformational freedom .
  • Solubility : Charged residues (e.g., lysine in Val-Lys) enhance aqueous solubility, a trait absent in Val-Val-Gly-Gly, which may require organic solvents for handling .

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